methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate
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Overview
Description
methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoate ester linked to a thiophene ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the esterified benzoic acid.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoate esters.
Scientific Research Applications
methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Pharmaceuticals: The compound is explored as a potential drug candidate due to its bioactive properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring and the benzoate ester moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((2-hydroxy-2-(furan-2-yl)propyl)amino)-2-oxoacetamido)benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 4-(2-((2-hydroxy-2-(pyridin-2-yl)propyl)amino)-2-oxoacetamido)benzoate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[2-[(2-hydroxy-2-thiophen-2-ylpropyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGAEGKJJDLXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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